Cas no 98051-93-5 (2-Naphthalenol, 5,8-diamino-)

2-Naphthalenol, 5,8-diamino- 化学的及び物理的性質
名前と識別子
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- 2-Naphthalenol, 5,8-diamino-
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- インチ: 1S/C10H10N2O/c11-9-3-4-10(12)8-5-6(13)1-2-7(8)9/h1-5,13H,11-12H2
- InChIKey: UPDMIJQWRUKGNL-UHFFFAOYSA-N
- SMILES: C1=C2C(C(N)=CC=C2N)=CC=C1O
じっけんとくせい
- 密度みつど: 1.376±0.06 g/cm3(Predicted)
- Boiling Point: 448.2±35.0 °C(Predicted)
- 酸度系数(pKa): 9.99±0.40(Predicted)
2-Naphthalenol, 5,8-diamino- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-55256868-1.0g |
5,8-diaminonaphthalen-2-ol |
98051-93-5 | 95% | 1.0g |
$0.0 | 2022-11-29 |
2-Naphthalenol, 5,8-diamino- 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
2-Naphthalenol, 5,8-diamino-に関する追加情報
2-Naphthalenol, 5,8-diamino- (CAS No. 98051-93-5)
The compound 2-Naphthalenol, 5,8-diamino-, also known by its CAS registry number CAS No. 98051-93-5, is a highly specialized aromatic compound with significant applications in various scientific and industrial fields. This compound belongs to the naphthol family and is characterized by its unique structure, which includes a naphthalene ring system with hydroxyl and amino functional groups at specific positions. The presence of these functional groups imparts distinctive chemical and physical properties to the compound, making it valuable for research and development in areas such as pharmaceuticals, materials science, and biotechnology.
Recent advancements in chemical synthesis have enabled the precise control of the structure of 2-Naphthalenol, 5,8-diamino-, allowing researchers to explore its potential in diverse applications. For instance, studies have shown that this compound exhibits remarkable antioxidant properties due to its conjugated aromatic system and hydroxyl/amino functionalities. These properties make it a promising candidate for use in the development of novel therapeutic agents targeting oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular conditions.
In addition to its biological applications, 2-Naphthalenol, 5,8-diamino- has also garnered attention in the field of materials science. Researchers have investigated its potential as a building block for advanced materials such as conductive polymers and organic semiconductors. The compound's ability to form stable π-conjugated systems makes it an ideal candidate for applications in organic electronics, where it can be used to enhance the performance of devices such as light-emitting diodes (LEDs) and solar cells.
The synthesis of 2-Naphthalenol, 5,8-diamino- involves a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. Recent studies have focused on optimizing these synthetic pathways using green chemistry principles, which aim to minimize environmental impact while maintaining product quality. For example, the use of microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to traditional methods.
Another area of active research involving 2-Naphthalenol, 5,8-diamino- is its application in drug delivery systems. The compound's unique structure allows for the attachment of various functional groups, enabling the creation of targeted drug delivery vehicles that can enhance the efficacy of therapeutic agents while reducing side effects. This has led to increased interest in using this compound as a scaffold for designing new generations of nanomedicines.
In conclusion, 2-Naphthalenol, 5,8-diamino- (CAS No. 98051-93-5) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers working in fields such as pharmaceuticals, materials science, and biotechnology. As ongoing studies continue to uncover new properties and uses for this compound, its significance in both academic research and industrial applications is expected to grow further.
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